2-Bromo-5-chloropyridine-4-boronic acid

描述

Molecular Geometry and Crystallographic Analysis

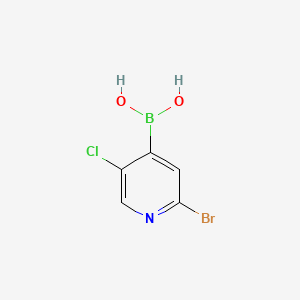

The molecular structure of this compound exhibits a distinctive arrangement of substituents on the pyridine ring system. The compound possesses the molecular formula C₅H₄BBrClNO₂ with a molecular weight of 236.26 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2-bromo-5-chloropyridin-4-yl)boronic acid, reflecting the specific positioning of the halogen atoms and the boronic acid functionality.

The geometric arrangement of atoms within the molecule follows a planar configuration centered around the aromatic pyridine ring. The pyridine nitrogen occupies position 1 of the six-membered heterocycle, with the bromine substituent located at position 2, the chlorine atom at position 5, and the boronic acid group attached at position 4. This substitution pattern creates a unique electronic environment that influences both the molecular geometry and the chemical reactivity of the compound.

The boronic acid functional group, consisting of a boron atom bonded to two hydroxyl groups, introduces additional complexity to the molecular structure. The boron center typically adopts a trigonal planar geometry when coordinated to the aromatic carbon and two hydroxyl groups. This configuration allows for potential hydrogen bonding interactions and coordination chemistry applications that are characteristic of boronic acid derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides crucial information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that correspond to the unique chemical environment created by the halogen substituents and the boronic acid group on the pyridine ring system.

The proton nuclear magnetic resonance spectrum of the compound exhibits characteristic signals corresponding to the aromatic protons on the pyridine ring. The presence of both bromine and chlorine substituents creates significant electronic effects that influence the chemical shifts of the remaining aromatic protons. The boronic acid protons typically appear as exchangeable signals, often observed as broad peaks due to rapid exchange with solvent molecules under standard measurement conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments within the molecule. The aromatic carbon atoms show characteristic downfield chemical shifts, with the carbon atoms bearing the halogen substituents and the boronic acid group exhibiting particularly diagnostic signals. The quaternary carbon attached to the boron center typically appears at a chemical shift that reflects the electron-withdrawing nature of the boronic acid functionality.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the boronic acid functional group and the aromatic pyridine system. The hydroxyl stretching vibrations of the boronic acid group typically appear in the 3300-3500 wavenumber region, while the boron-oxygen stretching vibrations manifest at lower frequencies. The aromatic carbon-hydrogen stretching vibrations and the characteristic pyridine ring vibrations provide additional confirmation of the molecular structure.

| Spectroscopic Technique | Characteristic Features | Frequency/Chemical Shift Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7-9 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-160 parts per million |

| Fourier Transform Infrared | Hydroxyl stretch | 3300-3500 cm⁻¹ |

| Fourier Transform Infrared | Boron-oxygen stretch | 1200-1400 cm⁻¹ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular weight of the compound. The presence of both bromine and chlorine atoms creates distinctive isotope patterns that aid in molecular identification and structural confirmation.

The fragmentation behavior of the compound reflects the relative stability of different molecular fragments under ionization conditions. The loss of the boronic acid functionality represents one of the primary fragmentation pathways, resulting in fragment ions corresponding to the halogenated pyridine core structure. The presence of multiple halogen atoms provides characteristic isotope patterns that facilitate the interpretation of mass spectrometric data.

The electron impact ionization process typically generates fragment ions through the preferential cleavage of weaker bonds within the molecule. The carbon-boron bond represents a relatively weak linkage that undergoes facile cleavage under standard ionization conditions, leading to the formation of fragment ions that retain either the organic or the boronic acid portion of the original molecule.

Alternative ionization techniques, such as electrospray ionization, may provide different fragmentation patterns that emphasize molecular ion formation over extensive fragmentation. This approach can be particularly valuable for confirming the molecular weight and preserving information about the intact molecular structure during mass spectrometric analysis.

Computational Modeling of Electronic Structure

Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations reveal the electron density distribution throughout the molecule and identify regions of enhanced or depleted electron density that influence chemical reactivity.

The presence of electronegative halogen atoms and the electron-deficient boron center creates a complex electronic environment within the molecule. The bromine and chlorine substituents exert significant inductive effects that withdraw electron density from the pyridine ring system, while the boronic acid group provides additional electronic perturbation through its unique bonding characteristics.

Molecular orbital calculations demonstrate the frontier orbital energies and their spatial distribution throughout the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the electronic excitation properties and potential reactivity patterns of the compound. These calculations also reveal the extent of orbital overlap between the aromatic system and the substituent groups.

The electrostatic potential surface mapping reveals regions of positive and negative charge accumulation that guide intermolecular interactions and reaction mechanisms. The electron-withdrawing nature of the halogen substituents creates regions of positive electrostatic potential, while the lone pairs on the nitrogen atom and the hydroxyl groups of the boronic acid contribute regions of negative potential.

Quantum chemical calculations also provide thermodynamic data including formation enthalpies, bond dissociation energies, and vibrational frequencies that complement experimental measurements. These computational results support the interpretation of experimental spectroscopic data and provide predictions for properties that may be difficult to measure directly through experimental methods.

属性

IUPAC Name |

(2-bromo-5-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBDNRIHMPUZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657070 | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-51-2 | |

| Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alternative Halogenation Method

Another reported method uses 2-amino-5-chloropyridine as the starting material:

- Bromine is added to a solution of 2-amino-5-chloropyridine in hydrobromic acid (48% HBr) at 0-10 °C.

- Simultaneously, sodium nitrite solution is added to effect diazotization.

- After completion, the mixture is neutralized with sodium hydroxide, precipitating 2-bromo-5-chloropyridine.

- The product is filtered and washed, yielding a beige powder with 93% yield and melting point 67-68 °C.

This method provides a high-yielding, straightforward synthesis of the halogenated pyridine intermediate.

Introduction of the Boronic Acid Group (Borylation)

The key step to obtain 2-bromo-5-chloropyridine-4-boronic acid is the selective borylation at the 4-position of the halogenated pyridine ring.

Halogen-Metal Exchange and Subsequent Borylation

One common approach involves:

- Halogen-metal exchange using organolithium or organomagnesium reagents at low temperature to generate the corresponding pyridylmetal intermediate.

- Quenching with a boron electrophile such as trialkyl borates or pinacol boronate esters.

- Hydrolysis of the boronate ester to yield the boronic acid.

This method, however, often requires cryogenic conditions and careful handling of pyrophoric reagents, limiting its industrial scalability.

Direct Borylation via Transition Metal Catalysis

Recent advances have enabled the direct borylation of halogenated pyridines using palladium or nickel catalysts under milder conditions:

- The halogenated pyridine (e.g., 2-bromo-5-chloropyridine) is reacted with bis(pinacolato)diboron or other boron sources.

- Catalysts such as Pd(dppf)Cl2 or Ni-based complexes facilitate the substitution of the halogen at the 4-position with a boronate ester.

- Subsequent hydrolysis affords the boronic acid.

This catalytic borylation avoids the use of organolithium reagents and improves regioselectivity and yield.

Summary of Pyridinylboronic Acid Synthesis Routes

According to a comprehensive review on pyridinylboronic acids and esters synthesis, five main approaches exist:

| Approach Number | Description | Advantages | Limitations |

|---|---|---|---|

| 1 | Halogen-metal exchange + borylation | High regioselectivity | Requires low temperature, sensitive reagents |

| 2 | Direct metal-catalyzed borylation | Milder conditions, scalable | Catalyst cost, optimization needed |

| 3 | Lithiation followed by borylation | Established method | Handling of pyrophoric reagents |

| 4 | Borylation of pyridine N-oxides | Improved regioselectivity | Additional steps for N-oxide formation and removal |

| 5 | One-pot procedures with cyclic borates | Streamlined synthesis | Limited substrate scope |

For this compound, approaches 1 and 2 are most relevant.

Industrial Considerations and Scale-Up

- The halogenation steps are optimized to avoid hazardous reagents and extreme temperatures, enabling safer scale-up.

- Continuous flow reactors may be employed for controlled bromination and diazotization.

- Transition metal-catalyzed borylation allows for efficient production with minimized by-products.

- Purification typically involves extraction, crystallization, and chromatography to ensure high purity.

Data Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 2-amino-4-chloropyridine | N-bromo-succinimide in methylene dichloride | 0 °C | 87 | Monitored by TLC; mild conditions |

| Diazotization and Chlorination | NaNO2, HCl, CuCl | -30 °C to RT | >50 | Avoids hazardous reagents; scalable |

| Alternative bromination/diazotization | Br2, HBr, NaNO2, NaOH | 0-10 °C | 93 | High yield; simple workup |

| Borylation (metal exchange) | Organolithium + trialkyl borate | Low temp (-78 °C) | Variable | Requires cryogenic conditions |

| Borylation (Pd-catalyzed) | Pd catalyst + bis(pinacolato)diboron | Mild (RT to 80 °C) | Good | More scalable; avoids pyrophoric reagents |

Research Findings and Notes

- The use of 2-amino-4-chloropyridine as a starting material is cost-effective and avoids dangerous reagents like butyllithium and phosphorus oxychloride.

- The bromination and diazotization sequence is well-established, with reaction monitoring by TLC and purification by standard organic extraction and chromatography.

- The Suzuki–Miyaura coupling reaction is the primary application of the boronic acid product, requiring the precise placement of boronic acid functionality on the pyridine ring.

- Advances in catalytic borylation methods have improved the efficiency and environmental footprint of the preparation process.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates palladium-catalyzed couplings with aryl or heteroaryl halides, forming biaryl or heterobiaryl structures.

Key Conditions

Example Reaction

Reaction with 4-iodotoluene yields 4-methylbiphenyl-2-yl-5-chloropyridine-4-boronic acid.

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Iodotoluene | Biaryl derivative | ~85 | Pd(PPh₃)₂Cl₂, Na₂CO₃ |

Mechanism

The boronic acid undergoes transmetallation with the palladium catalyst, followed by oxidative addition with the aryl halide and reductive elimination to form the C–C bond ().

Nucleophilic Substitution Reactions

The bromine and chlorine atoms are susceptible to substitution under basic or catalytic conditions.

Bromine Substitution

Example Reaction

Replacement of Br with morpholine forms 5-chloro-2-morpholinopyridine-4-boronic acid.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine | Aminopyridine derivative | ~75 | DMF, 80°C |

Chlorine Substitution

Less reactive than bromine but feasible under harsher conditions (e.g., Cu catalysis) ( ).

Cyanation Reactions

The bromine atom can be replaced with a cyano group via palladium-mediated cyanation.

Key Conditions

Example Reaction

Reaction with Zn(CN)₂ produces 5-chloro-2-cyanopyridine-4-boronic acid.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Zn(CN)₂ | Cyanopyridine derivative | ~70 | Pd(PPh₃)₄, DMF, 120°C |

Oxidation and Reduction

The boronic acid group can be transformed into hydroxyl or other functional groups.

Oxidation

Reduction

-

Reagent: LiAlH₄ ().

-

Product: Corresponding alcohol (limited applicability due to boronic acid stability).

Petasis Borono-Mannich Reaction

The boronic acid participates in three-component reactions with amines and carbonyl compounds to form α-aminoboronic acids ( ).

Example Reaction

Reaction with benzaldehyde and piperazine yields a Mannich base derivative.

| Components | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzaldehyde, Piperazine | Aminoboronic acid derivative | ~65 | THF, rt |

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens (e.g., F, I) via halogen-exchange processes.

Fluorination

科学研究应用

Organic Synthesis

2-Bromo-5-chloropyridine-4-boronic acid is widely employed as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl compounds, which are critical in pharmaceuticals and materials science .

Medicinal Chemistry

This compound plays a significant role in drug discovery and development. Its derivatives have been studied for their biological activity, particularly in the synthesis of compounds targeting nicotinic acetylcholine receptors (nAChRs). For example, modifications of boronic acids have shown potential in developing new treatments for nicotine addiction .

Material Science

In material science, this compound is utilized to produce materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity or alter optical characteristics, making it suitable for applications in electronics .

Case Study 1: Drug Development

Research has highlighted the use of boronic acids, including this compound, in developing drugs like Bortezomib and Ixazomib, which are FDA-approved for treating multiple myeloma. These compounds demonstrate how structural modifications can enhance biological activity and therapeutic efficacy .

Case Study 2: Antiparasitic Activity

In studies involving antiparasitic agents, derivatives of this compound were synthesized and evaluated for their effectiveness against Trypanosoma brucei rhodesiense (T.b.r.). Results indicated that certain compounds exhibited significant improvements in survival rates in treated models compared to controls, showcasing the potential of boronic acids in developing new antiparasitic therapies .

作用机制

The mechanism by which 2-bromo-5-chloropyridine-4-boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes essential for constructing complex organic molecules.

相似化合物的比较

Chemical Identity :

- IUPAC Name : (2-Bromo-5-chloro-4-pyridinyl)boronic acid

- CAS No.: 1072952-51-2

- Molecular Formula: C₅H₄BBrClNO₂

- Molecular Weight : 236.26 g/mol .

Structural Features :

The compound consists of a pyridine ring substituted at positions 2 (bromo), 5 (chloro), and 4 (boronic acid group). This trifunctional scaffold is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and agrochemicals .

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares 2-bromo-5-chloropyridine-4-boronic acid with four analogs:

Commercial Availability and Market Position

- Suppliers : The target compound is available from Leap Chem, BLD Pharmatech, and Combi-Blocks, while analogs like the 5-fluoro and 3-bromo-5-methyl derivatives are niche products .

- Cost Drivers : Bromine and chlorine substituents increase synthetic complexity, making the target compound (~$2200/5g) more expensive than methyl-substituted analogs .

生物活性

2-Bromo-5-chloropyridine-4-boronic acid (CAS No. 1072952-51-2) is a versatile compound in medicinal chemistry, particularly known for its role in the development of boron-containing drugs. This article explores its biological activity, synthesis, and applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a boronic acid functional group. This structure is significant for its reactivity in various chemical reactions, especially in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules.

Anticancer Properties

Research indicates that boronic acids exhibit selective toxicity towards cancer cells. In a study comparing various boronic acid derivatives, this compound showed enhanced cytotoxicity against breast cancer cell lines when compared to traditional carboxylic acids .

Table 1: Cytotoxicity of Boronic Acids Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| Bortezomib | Multiple Myeloma | 5.0 |

| Talabostat | Non-small-cell lung cancer | 15.0 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of proteasome activity, similar to other boron-containing compounds like bortezomib. This inhibition leads to the accumulation of pro-apoptotic factors and disruption of cell cycle regulation, ultimately causing apoptosis in malignant cells .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of corresponding pyridine derivatives with boron reagents under controlled conditions. This compound has been utilized in various applications beyond cancer treatment, including:

- Drug Discovery : As a building block in synthesizing new pharmaceuticals.

- Biological Probes : For targeting specific biomolecules due to its boron functionality.

Case Study 1: Combination Therapy

A clinical study investigated the use of this compound in combination with bortezomib for treating relapsed multiple myeloma. The results indicated improved efficacy and reduced side effects compared to monotherapy, highlighting the potential for synergistic effects between these compounds .

Case Study 2: Antiviral Activity

In another study focusing on antiviral applications, researchers explored the effectiveness of boronic acids, including this compound, against hepatitis C virus (HCV). The compound demonstrated significant antiviral activity by inhibiting NS5B polymerase, crucial for viral replication .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-chloropyridine-4-boronic acid with high purity?

- Methodology : The compound can be synthesized via halogenation of pyridine derivatives followed by boronation. For example, bromine and chlorine substituents can be introduced via electrophilic substitution or cross-coupling reactions. A key step is the Miyaura borylation, where a halogenated pyridine intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Post-synthesis, purify via recrystallization (e.g., using dichloromethane/hexane) or column chromatography with silica gel modified with triethylamine to prevent boronic acid decomposition .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store the compound at 0–6°C under inert gas (argon or nitrogen) to minimize boroxine formation. Use anhydrous solvents (e.g., THF, DMF) for reactions, as moisture accelerates decomposition. For long-term storage, lyophilize and seal in amber vials .

- Safety Precautions : Use PPE (gloves, goggles) due to its potential irritant properties. Avoid exposure to strong oxidizers or bases, which may trigger exothermic reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., δ ~8.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₅H₃BBrClNO₂; theoretical MW: 235.27 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

- Methodology :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Cs₂CO₃ as base in toluene/ethanol (3:1) at 80°C.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.

- Substrate Scope : Test coupling partners (e.g., aryl halides with electron-withdrawing groups) to improve yields. Monitor by GC-MS or LC-MS .

- Troubleshooting : Low yields may result from protodeboronation; adding catalytic amounts of Cu(I) or reducing oxygen exposure can mitigate this .

Q. What strategies resolve contradictions in reported reaction yields for halogenated pyridine boronic acids?

- Methodology :

- Variable Analysis : Compare solvent polarity (e.g., THF vs. DMSO), catalyst loading (1–5 mol%), and temperature (60–100°C) across studies.

- Byproduct Identification : Use HRMS or 2D NMR to detect boroxines or deboronated intermediates.

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., ligand type, pH) .

Q. How does steric hindrance from bromine/chlorine substituents affect reactivity in C–X bond formation?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and steric maps of the pyridine ring.

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-chloro-5-fluoropyridine-4-boronic acid) under identical conditions.

- X-ray Crystallography : Resolve crystal structures to quantify bond angles and steric bulk .

Q. What are the challenges in synthesizing air- and moisture-stable derivatives of this compound?

- Methodology :

- Protecting Groups : Convert boronic acid to trifluoroborate salts (e.g., KHF₂ treatment) for enhanced stability.

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to stabilize the boronic acid moiety.

- Stability Assays : Conduct accelerated aging tests under controlled humidity (20–80% RH) and track decomposition via IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。